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Introduction to Ergosterol Peroxide

Ergosterol peroxide (EP) is a naturally occurring oxysterol derivative widely distributed across fungal
species, including medicinal mushrooms such as Ganoderma lucidum and Hygrophoropsis aurantiaca. This
steroidal compound possesses a distinctive 5a,8a-epidioxy bridge in its B-ring, contributing to its diverse
biological activities. With the chemical name (22E)-ergosta-6,22-diene-5a,8a-peroxide-3p-0l and
molecular formula C28H4403, EP has garnered significant research interest due to its potent anticancer,
antiviral, and immunomodulatory properties while demonstrating selective toxicity against cancer cells
with minimal effects on normal cells. The compound serves as a promising lead compound for
pharmaceutical development, particularly for aggressive cancer subtypes like triple-negative breast cancer

and various viral infections. [1] [2] [3]

Spectroscopic Characterization

The structural elucidation of ergosterol peroxide relies heavily on comprehensive spectroscopic analysis,
including NMR, MS, and other complementary techniques that provide definitive evidence for its

characteristic epidioxy bridge and overall steroidal architecture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides detailed information about the carbon and hydrogen environments in ergosterol
peroxide, with key characteristic signals confirming the presence of the distinctive 5a,8a-epidioxy bridge
and the ergosta-6,22-diene skeleton. The complete NMR assignment has been established through 1D and
2D NMR experiments, including 'H-NMR, 1¥C-NMR, DEPT, COSY, HSQC, and HMBC. [1]

Table 1: Key 'TH-NMR Chemical Shifts for Ergosterol Peroxide (400-500 MHz, CDCl3) [1]

Proton Position Chemical Shift (6, ppm) Multiplicity (J in Hz) Correlation
H-3 3.98 m C-3

H-6 6.25 d (8.0) C-6, C-7,C-8
H-7 6.52 d (8.0) C-6,C-7,C-8
H-22 5.20 dd (15.4, 7.8) C-22,C-23
H-23 5.23 dd (15.4, 7.8) C-22,C-23
CHs-18 0.89 S C-18

CHs-19 0.83 s C-19

CHs-21 1.00 d (6.7) c-21

CHs-26 0.91 d (6.8) C-26

CHs-27 0.82 d (6.8) C-27

CHs-28 0.83 d (6.6) C-28

Table 2: Key 3C-NMR Chemical Shifts for Ergosterol Peroxide (100-125 MHz, CDClI3) [1]
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Carbon Position Chemical Shift (o, ppm) DEPT Group
C-3 66.4 CH Secondary alcohol
C-5 82.2 C Peroxide
C-6 1354 CH Olefinic
C-7 130.8 CH Olefinic
C-8 79.4 C Peroxide
C-22 135.2 CH Olefinic
C-23 132.3 CH Olefinic
C-18 17.6 CHs Methyl
C-19 16.8 CHs Methyl
C-21 21.2 CHs Methyl
C-26 19.8 CHs Methy!
C-27 19.9 CHs Methyl
C-28 17.6 CHs Methyl

The HMBC correlations provide crucial structural connectivity, with key long-range couplings observed
between H-3/C-2,C-4; H-6/C-5,C-8,C-10; H-7/C-5,C-8,C-9; and H-22/H-23 confirming the conjugated
diene system in the side chain. The epidioxy functionality is further confirmed by the characteristic
chemical shifts of C-5 (6 82.2 ppm) and C-8 (8 79.4 ppm) in the 3C-NMR spectrum, which are

significantly downfield compared to typical steroid carbons. [1]

Mass Spectrometry (MS) Analysis
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Mass spectrometric analysis provides confirmation of the molecular formula and fragmentation patterns
characteristic of ergosterol peroxide. The Electron Impact Mass Spectrometry (EI-MS) shows a
molecular ion peak at m/z 428 [M]*, with key fragment ions at m/z 396 [M - O2]*, m/z 363 [M - (Oz2 +
CHs + H20)]*, and m/z 337 [M - (Oz2 + C3Hs + H20)]*. The loss of molecular oxygen (32 Da) is

particularly characteristic of the epidioxy functionality. [1]

For LC-MS/MS analysis, which offers superior sensitivity for quantitative analysis, the parent ion
undergoes collision-induced dissociation to produce characteristic fragment patterns. In positive ion mode,
the transition of m/z 429.4 — 301.3 is typically monitored for quantification, with the fragment at m/z 301.3

corresponding to the steroidal nucleus after side chain cleavage. [4]

Supplementary Spectroscopic Data

Additional spectroscopic techniques provide complementary structural information:

¢ Melting Point: Ergosterol peroxide crystallizes as colorless crystals with a defined melting point of
179-182°C, which serves as a preliminary physical characteristic for identification. [1]

¢ Infrared Spectroscopy (IR): The IR spectrum shows characteristic absorption bands for hydroxyl
groups (3400-3500 cm~?), C-H stretching (2900-3000 cm~1), and C=C bonds (1600-1650 cm~1),
though specific IR data is less commonly reported than NMR and MS data in the literature. [5]

o Ultraviolet-Visible Spectroscopy (UV-Vis): The conjugated diene system in ergosterol peroxide
exhibits characteristic UV absorption maxima, typically in the range of 230-280 nm, though exact
values are compound-specific and dependent on solvent systems. [5]

Isolation and Analytical Methods

Extraction and Purification Protocols

The extraction and isolation of ergosterol peroxide from fungal sources typically follows a standardized
protocol with modifications based on the specific fungal matrix. The general workflow begins with dried
fungal material that undergoes sequential solvent extraction, most commonly using ethanol, methanol,
or n-hexane through reflux or maceration techniques. The crude extract is then subjected to liquid-liquid

partitioning with solvents of increasing polarity, typically yielding a non-polar fraction enriched with
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steroidal compounds. Further purification is achieved through chromatographic techniques, primarily
silica gel column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate or
dichloromethane:methanol systems), followed by Sephadex LH-20 chromatography or preparative thin-
layer chromatography (TLC) for final purification. [1] [6] [4]

A specific TLC method for ergosterol peroxide identification has been developed using Silica Gel G
plates with a toluene/ethyl acetate (3:1 v/v) solvent system, which provides excellent separation of
ergosterol peroxide (Rf ~0.3-0.4) from related sterols like ergosterol (Rf ~0.5-0.6). This method offers a
rapid, cost-effective qualitative analysis for initial screening of fungal extracts before more advanced

quantitative analysis. [1]

Quantitative LC-MS/MS Analysis

For precise quantification of ergosterol peroxide in complex matrices, a sensitive and specific LC-MS/MS
method has been developed and validated. The method employs reverse-phase chromatography with an
Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 pm particle size) maintained at 40°C. The mobile
phase consists of water (A) and methanol (B) with a gradient elution from 80% to 95% B over 8 minutes, at
a flow rate of 0.3 mL/min. Detection is performed using tandem mass spectrometry with electrospray
ionization (ESI) in positive ion mode, monitoring the specific transition m/z 429.4 — 301.3 for ergosterol

peroxide. [4]

This method demonstrates excellent analytical performance with a linear range of 10-500 ng/mL (r? >
0.999), precision (RSD < 10%), and accuracy (85-115% recovery). The limit of detection (LOD) and limit
of quantification (LOQ) are reported as 5 ng/mL and 10 ng/mL, respectively, making it suitable for

quantifying trace amounts of ergosterol peroxide in fungal mycelium and other biological samples. [4]
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Figure 1: Experimental workflow for extraction, isolation, and analysis of ergosterol peroxide from fungal

sources

Biological Activities and Mechanisms of Action
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Anticancer Activity and Signaling Pathways

Ergosterol peroxide demonstrates potent anticancer activity against various cancer cell lines, with
particular efficacy against triple-negative breast cancer (TNBC), lung adenocarcinoma, and colon
cancer. The compound exerts its effects through multiple interconnected mechanisms, primarily involving

reactive oxygen species (ROS) induction, mitochondrial dysfunction, and apoptosis activation. [7] [2]

In TNBC models (MDA-MB-231 and SUM-149 cells), EP treatment significantly reduces mitochondrial
membrane potential (AWm), as confirmed by both TMRM and JC-1 assays. This mitochondrial
depolarization triggers a cascade of events including disruption of oxidative phosphorylation, decreased
ATP production, and activation of caspase-dependent apoptosis. The selectivity of EP for cancer cells
over normal cells is attributed to the inherently higher mitochondrial membrane potential in cancer cells,

making them more vulnerable to EP-induced mitochondrial disruption. [2]

In lung adenocarcinoma A549 cells, EP induces ROS-dependent apoptosis through mitochondrial
damage, characterized by cytochrome c release, caspase-3 activation, and DNA fragmentation.
Additionally, EP stimulates ROS-dependent autophagy in these cells, which initially serves as a protective
mechanism but ultimately contributes to cell death when sustained. The compound also demonstrates anti-

metastatic potential by reducing NLRP3 inflammasome activity and inhibiting cancer cell migration. [7]

Table 3: Antiproliferative Activity of Ergosterol Peroxide Against Cancer Cell Lines [8] [7] [2]

Cell Line Cancer Type ICso Value Mechanism
MDA-MB- Triple-negative breast 3.20-18 GLS1 inhibition, ROS induction, apoptosis
231 cancer UM
SUM-149 Inflammatory breast cancer 6 uM Mitochondrial dysfunction, apoptosis
A549 Lung adenocarcinoma 23 uM ROS-dependent apoptosis, autophagy
LS180 Human colon cancer 20.8 uM Decreased DNA synthesis, mitochondrial
damage

MCF-7 Breast cancer 8.03-48 Caspase activation, apoptosis

MM
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Cell Line Cancer Type ICso Value Mechanism
HepG2 Hepatocellular carcinoma 8.89-18 Not fully elucidated
MM
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Figure 2: Signaling pathways of ergosterol peroxide-induced apoptosis in cancer cells

Antiviral and Immunomodulatory Activities

Ergosterol peroxide demonstrates significant antiviral efficacy against porcine deltacoronavirus
(PDCoV) in both in vitro and in vivo models. In piglet studies, EP administration at 2.5 mg/kg body weight
significantly reduced viral shedding in feces, alleviated diarrhea, and decreased viral load in intestinal
tissues. The compound exhibited immunomodulatory effects by suppressing PDCoV-induced pro-
inflammatory cytokines through inhibition of the IxkBo/NF-kB p65 pathway while simultaneously

upregulating interferon-I (IFN-I) expression. [6]

Additionally, EP treatment preserved intestinal barrier integrity during viral infection by enhancing the
expression of tight junction proteins (claudin-1, occludin, and ZO-1) and reducing virus-induced apoptosis
of intestinal epithelial cells. The antiviral mechanism also involves modulation of the p38/MAPK signaling
pathway, as p38 knockdown inhibited PDCoV replication and alleviated virus-induced apoptosis, suggesting

EP mediates its effects through this pathway. [6]

Enzyme Inhibition and Other Activities

Ergosterol peroxide functions as a novel glutaminase 1 (GLS1) inhibitor with an ICso value of 3.77 pM
for its optimized derivative compound 3g. GLS1 is a key metabolic enzyme in the glutamine hydrolysis
pathway, which is crucial for cancer cell biosynthesis and energy production. By inhibiting GLS1, EP
reduces cellular glutamate levels, blocks glutamine utilization, and triggers ROS-mediated apoptosis in

cancer cells, particularly in triple-negative breast cancer models. [8]

Beyond its anticancer and antiviral properties, EP exhibits immunosuppressive activities against
concanavalin A- and lipopolysaccharide-induced proliferation of T and B lymphocytes, suggesting potential
applications in autoimmune disorders and transplantation medicine. The compound also demonstrates anti-
inflammatory effects by inhibiting 12-O-tetradecanoylphorbol-13-acetate-induced inflammatory ear edema

and showing selective activity against phospholipase A2 enzymes. [6] [5]
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Therapeutic Potential and Derivative Optimization

In Vivo Efficacy and Toxicity Profile

Ergosterol peroxide demonstrates promising in vivo efficacy in multiple animal models. In breast cancer
models, EP administration at 50 mg/kg showed remarkable therapeutic effects with no apparent toxicity.
Similarly, in melanoma models, EP inhibited tumor growth at doses up to 500 mg/kg (the maximum tested),
which was established as the maximum tolerated dose with no signs of toxicity confirmed by plasma

chemistry and histopathological analysis of harvested tissues. [8] [3]

The favorable safety profile of EP is further supported by complementary organ toxicity assays showing no
inhibitory effects on cardio and hepatotoxicity parameters. This high therapeutic index positions EP as an
attractive candidate for further development, particularly compared to other natural products with anticancer

activity but significant toxicity concerns. [3]

Derivative Optimization Strategies

Despite its promising bioactivity, ergosterol peroxide has inherent limitations in aqueous solubility, which
can impact its bioavailability and therapeutic potential. To address this, researchers have developed focused
libraries of EP derivatives through strategic structural modifications aimed at improving solubility while

maintaining or enhancing biological activity. [8] [3]

Key optimization strategies include:

¢ Introduction of hydrogen-bond promoting groups (hydroxy, sulfate) at the C-3 position to improve
aqueous solubility

¢ Formation of C-3 sulfonate derivatives (e.g., compound 9) that demonstrate significantly enhanced
agueous solubility while maintaining potent anticancer activity

e Molecular hybridization with substituents from known GLS1 inhibitors (e.g., BPTES) to enhance
enzyme inhibitory potency

¢ Linker optimization to connect EP with bioactive substituents while maintaining favorable
physicochemical properties

These optimization efforts have yielded derivatives with significantly improved aqueous solubility (up to

26.76 pg/mL for compound 7 compared to 21.42 pg/mL for parental EP) while maintaining potent anticancer
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activity against TNBC models (ECso as low as 2.24 pM for compound 5a against SUM-149 cells). [8] [3]

Conclusion

Ergosterol peroxide represents a structurally unique steroidal compound with diverse and potent
biological activities. Its comprehensive spectroscopic characterization, particularly through NMR and MS
techniques, provides a solid foundation for identity confirmation and quality control in pharmaceutical
development. The compound's multifaceted mechanisms of action, including ROS induction,
mitochondrial disruption, GLS1 inhibition, and immunomodulation, contribute to its efficacy against various

cancers and viral infections.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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